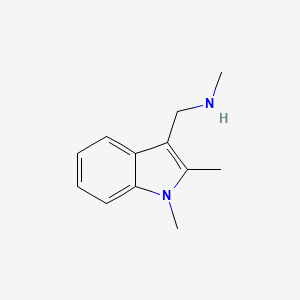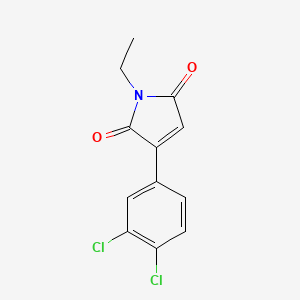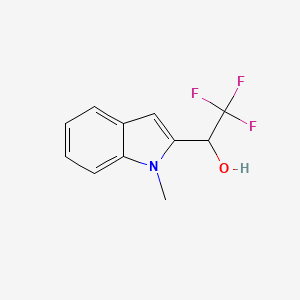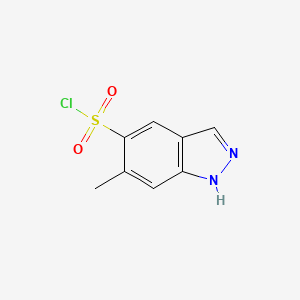
6-methyl-1H-indazole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-1H-indazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
準備方法
The synthesis of 6-methyl-1H-indazole-5-sulfonyl chloride typically involves the sulfonylation of 6-methyl-1H-indazole. One common method includes the reaction of 6-methyl-1H-indazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
化学反応の分析
6-methyl-1H-indazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used.
科学的研究の応用
6-methyl-1H-indazole-5-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 6-methyl-1H-indazole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. The specific molecular targets and pathways involved depend on the nature of the derivative and its intended application.
類似化合物との比較
6-methyl-1H-indazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1H-Indazole-5-sulfonyl chloride: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
1-methyl-1H-indazole-5-sulfonyl chloride: Contains a methyl group at the nitrogen atom, which can influence its chemical properties and applications.
2H-Indazole-5-sulfonyl chloride:
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H7ClN2O2S |
|---|---|
分子量 |
230.67 g/mol |
IUPAC名 |
6-methyl-1H-indazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-2-7-6(4-10-11-7)3-8(5)14(9,12)13/h2-4H,1H3,(H,10,11) |
InChIキー |
QSZZENKCXRHHCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)C=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


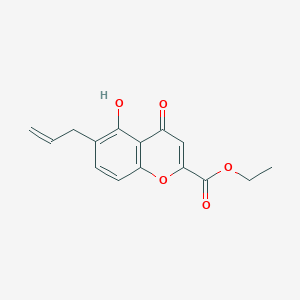
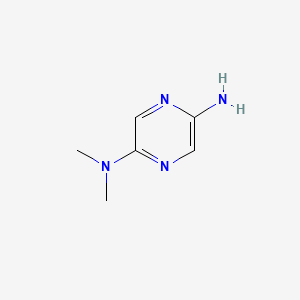
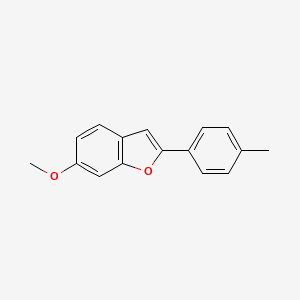
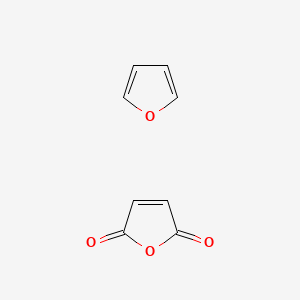
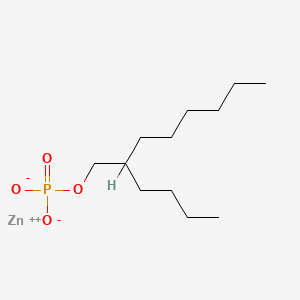
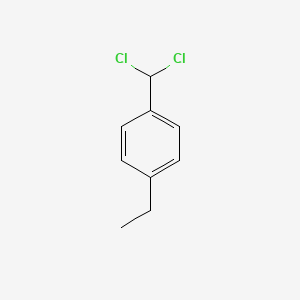
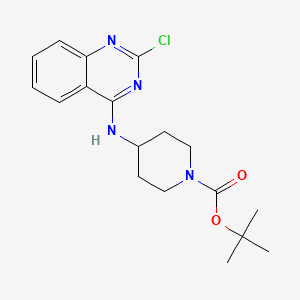
![1-Propanesulfonic acid, 3-[[2-(4-bromophenyl)ethyl]amino]-](/img/structure/B8645132.png)

